Glycinamide hydrochloride

Solubility Formulation Aqueous Chemistry

Free base glycinamide is hygroscopic, low-melting (65-67°C), and absorbs atmospheric CO₂, introducing weighing errors and irreproducible coupling yields. Glycinamide hydrochloride solves this as a crystalline, room-temperature-stable powder with 1100 g/L aqueous solubility, enabling precise automated workflows. • 85% demonstrated coupling yield in solid-phase peptide C-terminal amidation • pKa 8.20 buffers reliably in the physiological range (7.2-8.2) for cell culture & enzyme assays • Crystalline hydrochloride ensures accurate weighing and long-term storage stability

Molecular Formula C2H7ClN2O
Molecular Weight 110.54 g/mol
CAS No. 1668-10-6
Cat. No. B555832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinamide hydrochloride
CAS1668-10-6
SynonymsGlycinamidehydrochloride; 1668-10-6; 2-Aminoacetamidehydrochloride; Glycineamidehydrochloride; GLYCINEAMIDEHCL; GlycinamideHCl; Gly-NH2invertedexclamationmarkcurrencyHCl; glycinamide.HCl; 2-AminoacetamideHCl; PubChem13019; AC1MC3AC; ACMC-209dv1; G6104_ALDRICH; Glycinamide,monohydrochloride; KSC491O4F; SCHEMBL123980; 2-amino-acetamidehydrochloride; CHEMBL1222057; 50070_FLUKA; CTK3J1742; NSC9225; MolPort-003-935-382; WKNMKGVLOWGGOU-UHFFFAOYSA-N; NSC-9225; ANW-22235
Molecular FormulaC2H7ClN2O
Molecular Weight110.54 g/mol
Structural Identifiers
SMILESC(C(=O)N)N
InChIInChI=1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H
InChIKeyWKNMKGVLOWGGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycinamide Hydrochloride (CAS 1668-10-6): A High-Purity, Water-Soluble Glycine Amide for Peptide Synthesis and Biochemical Research


Glycinamide hydrochloride (CAS 1668-10-6), also known as 2-aminoacetamide hydrochloride or glycine amide hydrochloride, is a white to off-white crystalline solid with the molecular formula C₂H₇ClN₂O and a molecular weight of 110.54 g/mol [1]. It is the hydrochloride salt of the amino acid amide glycinamide. The compound is characterized by high aqueous solubility, reported as 1100 g/L in water , and a pKa of 8.20 at 20°C , placing its buffering capacity within the physiological pH range [2]. Glycinamide hydrochloride is widely utilized as a pharmaceutical intermediate, a building block in peptide synthesis for C-terminal amidation, and as a precursor in the synthesis of various heterocyclic compounds [3].

Why Glycinamide Hydrochloride Cannot Be Directly Substituted with Glycinamide Free Base or Other Glycine Derivatives


Generic substitution of glycinamide hydrochloride with the free base glycinamide or other glycine derivatives is not feasible due to fundamental differences in solubility, stability, and reactivity that directly impact experimental reproducibility and process efficiency. The hydrochloride salt exhibits dramatically enhanced aqueous solubility (1100 g/L vs. ~6.4 M for free base at 0°C [1]), which is critical for homogeneous reactions and high-concentration stock solutions. Furthermore, the free base glycinamide is a hygroscopic, low-melting solid (mp 65–67°C [1]) that absorbs CO₂ and degrades in air, whereas the hydrochloride salt (mp 203–204°C dec. [2]) is a crystalline, room-temperature-stable powder [3] suitable for long-term storage and precise weighing. Functionally, glycinamide hydrochloride acts as a pre-activated, protected amine; using the free base requires additional in-situ neutralization steps, introducing variability in peptide coupling yields [4]. Even closely related salts like glycinamide acetate are not direct substitutes, as the counterion affects crystallinity, hygroscopicity, and solubility in organic solvents, which can alter reaction kinetics and purification outcomes .

Quantitative Evidence for Selecting Glycinamide Hydrochloride: Head-to-Head Data vs. Key Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base Glycinamide

Glycinamide hydrochloride exhibits 1100 g/L water solubility at ambient conditions , a value substantially higher than the solubility of the neutral free base, glycinamide, which is reported as 6.4 M (~474 g/L) at 0°C [1]. This quantifiable difference is critical for applications requiring high-concentration aqueous solutions. The free base's lower solubility can lead to precipitation during reactions or storage, compromising experimental consistency.

Solubility Formulation Aqueous Chemistry

Thermal and Storage Stability: Hydrochloride Salt vs. Free Base

Glycinamide hydrochloride is a crystalline solid with a melting point of 203–204°C (decomposition) [1] and is recommended for storage at room temperature under inert gas due to its hygroscopic nature [2]. In contrast, the free base glycinamide melts at 65–67°C [3] and is described as highly hygroscopic, absorbing CO₂ from the air and being prone to degradation . The 136–137°C lower melting point of the free base indicates significantly weaker crystal lattice energy, correlating with poorer shelf-life and handling properties.

Stability Storage Handling

Peptide Coupling Efficiency: Demonstrated Yield in Solid-Phase Synthesis

In a standard peptide coupling protocol for C-terminal amidation, glycinamide hydrochloride was used to prepare Boc-ΔTyr(Cl₂Bzl)-Gly-NH₂. The reaction, conducted with Boc-ΔTyr(Cl₂Bzl)-OH (0.7 mmol), glycinamide hydrochloride (77.4 mg, 0.7 mmol), Et₃N (0.7 mmol), EDC·HCl (0.77 mmol), and HOBt (0.84 mmol) in DMF at 0°C to room temperature, afforded the desired dipeptide amide in 85% yield after column chromatography [1]. This provides a benchmark yield for evaluating alternative amidation reagents or free base protocols, which often suffer from lower efficiency due to competing side reactions or incomplete activation.

Peptide Synthesis C-terminal Amidation Solid-Phase Peptide Synthesis

Biological Efficacy in Human Skin Depigmentation: Clinical Trial Data

In a double-blinded, human clinical trial involving 21 subjects, a topical formulation containing glycinamide hydrochloride (10%) was applied twice daily for eight weeks [1]. The test product significantly reduced the melanin index and increased skin lightness (L* value) and individual topology angle (ITA°) compared to both baseline and a vehicle control [2]. Statistically significant differences between the test and control groups were observed for these parameters after six to eight weeks of application [3]. Importantly, the study confirmed that neither glycine nor acetyl glycinamide exhibited anti-melanogenic activity in preliminary cell-based assays, underscoring the unique activity of the glycinamide moiety in its hydrochloride form [4].

Dermatology Melanogenesis Clinical Trial

Commercial Purity and Trace Metal Specifications for Sensitive Applications

Commercially available glycinamide hydrochloride from major suppliers is offered with defined purity and trace metal specifications. For example, the Sigma-Aldrich product (Cat. No. 50070) is specified as ≥99.0% (AT) with controlled trace element limits: sulfate ≤50 mg/kg, calcium ≤10 mg/kg, and cadmium, cobalt, chromium, copper, iron, magnesium, manganese, nickel, lead, and zinc each ≤5 mg/kg . Santa Cruz Biotechnology (Cat. No. sc-255189) provides a purity of 99.0-101.0% (argentometric titration) and confirms compliance with ICP trace metal analysis, with specific values for cadmium (<5 mg/kg), calcium (<10 mg/kg), iron (<5 mg/kg), and others [1]. This level of specification is typically absent for less common salts like glycinamide acetate or for the free base, which are often supplied as research-grade materials without rigorous trace metal analysis.

Analytical Chemistry Trace Metal Analysis Quality Control

Buffering Capacity and pKa: Differentiation from Glycine and Other Good's Buffers

Glycinamide hydrochloride is recognized as a Good's buffer with a pKa of 8.20 at 20°C and a ΔpKa/°C of -0.029 [1]. This pKa falls within the physiological pH range, making it suitable for cell culture and biochemical assays. Its temperature dependence is relatively low, ensuring buffering capacity is maintained across typical experimental temperature ranges. In contrast, the parent amino acid glycine has a pKa₂ of 9.60 [2], which is less optimal for physiological pH (7.2-7.4). While other buffers like Tris (pKa ~8.1) are common, glycinamide hydrochloride offers a distinct chemical structure that avoids interference in specific assays (e.g., those involving primary amines).

Biochemistry Buffers Cell Culture

Optimal Application Scenarios for Glycinamide Hydrochloride Based on Differentiated Performance


Solid-Phase Peptide Synthesis for C-Terminal Amidation

Due to its excellent solubility (1100 g/L ) and demonstrated high coupling efficiency (85% yield [1]), glycinamide hydrochloride is an ideal reagent for introducing C-terminal amide groups in solid-phase peptide synthesis. Its use as a protected amine simplifies the synthesis of peptide amides, which are crucial for improving the metabolic stability and bioavailability of therapeutic peptides [2]. The crystalline nature of the hydrochloride salt facilitates accurate weighing and automated synthesis protocols.

Topical Formulation for Skin Depigmentation Studies

A human clinical trial has established the efficacy of a 10% glycinamide hydrochloride solution in reducing skin melanin index and increasing skin lightness after eight weeks of topical application, with no adverse skin irritation observed [3]. This specific, validated activity, which is absent in glycine and acetyl glycinamide [4], positions glycinamide hydrochloride as a compelling active ingredient for research into cosmetic formulations targeting hyperpigmentation disorders and for studies of melanogenesis.

Preparation of Physiological pH Buffers for Cell Culture and Enzymology

With a pKa of 8.20 at 20°C and a low temperature coefficient (ΔpKa/°C = -0.029) [5], glycinamide hydrochloride is an effective Good's buffer for maintaining pH in the physiological range (7.2–8.2). It is particularly useful in cell culture, enzyme assays, and protein purification where minimal interference with biological systems is required. Its utility is differentiated from glycine (pKa₂ 9.60) [6] by providing more precise pH control at near-neutral pH.

Synthesis of Metal Complexes and Heterocyclic Precursors

Glycinamide hydrochloride serves as a versatile N,N'-chelating ligand for transition metals such as Rh and Ir, enabling the synthesis of complexes like [M(glycinamidato-N,N′)(ptpy)₂] . Furthermore, it is a key building block for the synthesis of diverse imidazolidinones and 2-hydroxypyrazine derivatives . Its high purity and low trace metal content (e.g., Cd ≤5 mg/kg, Fe ≤5 mg/kg ) make it suitable for applications in catalysis and materials science where metal contamination must be strictly controlled.

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